molecular formula C16H12F3N3O B12179029 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide

Cat. No.: B12179029
M. Wt: 319.28 g/mol
InChI Key: NAXWWGKLFQXBRT-UHFFFAOYSA-N
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Description

2-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide is a benzimidazole derivative characterized by a methyl substituent at the 2-position of the benzimidazole core and a carboxamide group linked to a 3-(trifluoromethyl)phenyl moiety at the 6-position. The benzimidazole scaffold is a privileged structure in medicinal and agrochemical research due to its ability to engage in hydrogen bonding and π-π interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions in biological targets.

Properties

Molecular Formula

C16H12F3N3O

Molecular Weight

319.28 g/mol

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H12F3N3O/c1-9-20-13-6-5-10(7-14(13)21-9)15(23)22-12-4-2-3-11(8-12)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23)

InChI Key

NAXWWGKLFQXBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amidation reaction: The final step involves the reaction of the intermediate benzimidazole derivative with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act by binding to and modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Key Substituents Potential Applications References
2-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide (Target) Benzimidazole 2-methyl, 6-carboxamide-linked 3-(trifluoromethyl)phenyl Drug discovery/Agrochemical -
6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide Thiazolo-benzimidazole 6-amino, 3-methyl, 2-carboxamide-linked cyclohexyl Pharmaceutical (isotope-labeled studies)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl, 2-acetamide-linked 3-methoxyphenyl Agrochemical (patented)
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole 3-trifluoromethyl, 5-carboxamide-linked chlorophenyl/pyridyl Agrochemical (insecticide)
N-[3-(6-Methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide Benzimidazole 6-methyl benzimidazole, 2-carboxamide-linked thiophene Pharmaceutical (structural analog)

Key Differences and Implications

Core Structure Variations
  • Benzimidazole vs. Benzothiazole/Pyrazole: The target’s benzimidazole core (two fused benzene rings with two nitrogen atoms) differs from benzothiazole (benzene fused with thiazole) in and pyrazole in .
  • Thiazolo-Benzimidazole Hybrid () : The thiazolo[3,2-a]benzimidazole in introduces a sulfur atom, which may alter electronic properties and bioavailability compared to the target’s simpler benzimidazole core .
Substituent Effects
  • Trifluoromethyl Group : The target’s 3-(trifluoromethyl)phenyl group is shared with compounds in and . This group improves resistance to oxidative metabolism, a feature critical for agrochemicals (e.g., ’s insecticide) and CNS-targeting drugs .
  • Methyl vs.
  • Carboxamide Linkage : The target’s carboxamide group at the 6-position differs from the 2-position in . Positional isomerism could influence binding to enzymes or receptors .
Pharmacological and Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration (pharmaceuticals) or cuticular absorption (agrochemicals). This contrasts with the polar amino group in , which may limit bioavailability .
  • Metabolic Stability : The trifluoromethyl group in the target and ’s compound likely confers longer half-lives compared to methoxy-substituted analogs in .

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